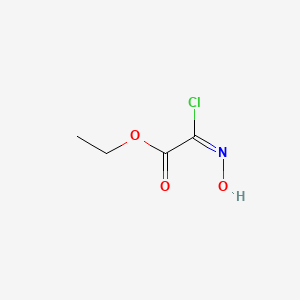

Ethyl 2-chloro-2-(hydroxyimino)acetate

Description

Genesis and Evolution of (Hydroxyimino)acetate Chemistry

The chemistry of hydroxyiminoacetates is rooted in the broader field of oxime chemistry. Oximes, compounds containing the R¹R²C=NOH functional group, have long been recognized for their utility in organic synthesis, serving as intermediates in reactions such as the Beckmann rearrangement and as protecting groups for carbonyl compounds.

The development of α-functionalized hydroxyiminoacetates, such as Ethyl 2-chloro-2-(hydroxyimino)acetate, represented a significant advancement. The synthesis of these compounds often involves the reaction of chloroacetic acid derivatives with reagents like sodium nitrite (B80452). smolecule.comchemicalbook.com The strategic placement of a halogen atom alpha to the oxime and ester groups enhances the electrophilicity of the carbon skeleton, opening up new avenues for reactivity.

A notable milestone in the evolution of hydroxyiminoacetate chemistry is the development and application of related compounds as coupling additives in peptide synthesis. For instance, Ethyl 2-cyano-2-(hydroxyimino)acetate, also known as Oxyma, is widely used to suppress side reactions and improve the efficiency of peptide bond formation. tcichemicals.com This highlights the adaptability and importance of the hydroxyiminoacetate scaffold in sophisticated chemical processes. The synthesis of complex pharmaceuticals, such as the third-generation cephalosporin (B10832234) antibiotic Cefmenoxime, involves intermediates derived from hydroxyiminoacetates, further cementing their role in medicinal chemistry. wikipedia.org

Structural Features and Their Implications for Reactivity in Organic Transformations

The reactivity of this compound is a direct consequence of its molecular architecture. The key functional groups—an ethyl ester, a chloro atom, and a hydroxyimino group—are positioned in close proximity, leading to a synergistic effect on the molecule's chemical behavior. smolecule.com

The presence of the electron-withdrawing ester and oxime groups increases the polarity of the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This reactivity is analogous to that of α-haloketones, where the carbonyl group activates the adjacent carbon-halogen bond. nih.gov

A crucial aspect of its reactivity is the ability to generate ethoxycarbonylformonitrile oxide in situ. sigmaaldrich.comsigmaaldrich.com Treatment with a mild base, such as sodium bicarbonate, facilitates the elimination of hydrogen chloride, leading to the formation of this highly reactive nitrile oxide intermediate. smolecule.comsigmaaldrich.com Nitrile oxides are valuable 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles, providing a powerful tool for the construction of five-membered heterocyclic rings. smolecule.comsmolecule.com

The oxime functionality itself can participate in various transformations. For example, it can be a precursor for the formation of N-azirdinyloximes. sigmaaldrich.comsigmaaldrich.com The stereochemistry of the hydroxyimino group, which can exist as (Z) or (E) isomers, can also influence the outcome of its reactions. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 14337-43-0 | smolecule.comsigmaaldrich.com |

| Molecular Formula | C₄H₆ClNO₃ | smolecule.comsigmaaldrich.com |

| Molecular Weight | 151.55 g/mol | smolecule.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline solid | smolecule.com |

| Melting Point | 70-76 °C | smolecule.comsigmaaldrich.com |

| Linear Formula | HON=C(Cl)CO₂C₂H₅ | sigmaaldrich.com |

Scope and Significance of this compound in Advanced Chemical Synthesis

The unique reactivity of this compound has established it as a significant building block in advanced organic synthesis, particularly for the creation of heterocyclic compounds and chiral molecules. smolecule.comsigmaaldrich.com Its applications are diverse and have led to the efficient synthesis of molecules with potential biological activity.

One of the primary applications is in the synthesis of isoxazolines. smolecule.comsigmaaldrich.com Through the in situ generation of ethoxycarbonylformonitrile oxide, it can undergo [3+2] cycloaddition reactions with alkenes to produce Δ²-isoxazolines. sigmaaldrich.comsigmaaldrich.com This methodology has been employed in the preparation of both (+)- and (−)-Δ²-isoxazolines. sigmaaldrich.comsigmaaldrich.com

Furthermore, this compound has been instrumental in the synthesis of complex amino acids. It was used in the synthesis of CIP-AS (−), a chiral amino acid that is structurally related to glutamic acid and is a potential agonist at certain glutamate (B1630785) receptors. sigmaaldrich.comsigmaaldrich.com This highlights its utility in constructing molecules with specific stereochemistry and potential pharmacological relevance.

Another significant application is in the preparation of N-azirdinyloximes, which can be further transformed into dihydro-oxadiazines upon treatment with a Lewis acid like scandium triflate. smolecule.comsigmaaldrich.com This provides a pathway to six-membered heterocyclic systems. The versatility of this compound is also demonstrated in its use as a precursor for other organic compounds, including various heterocyclic systems like pyrazoles and oxazoles. smolecule.com

The ability to serve as a precursor to the highly reactive ethoxycarbonylformonitrile oxide makes it a valuable tool for constructing complex molecular frameworks through cycloaddition strategies. researchgate.net This positions this compound as a key reagent for synthetic chemists seeking to build diverse and intricate molecules.

Summary of Synthetic Applications

| Application | Description | Reference(s) |

|---|---|---|

| Isoxazoline (B3343090) Synthesis | Precursor for the in situ generation of ethoxycarbonylformonitrile oxide, which undergoes cycloaddition with alkenes. | smolecule.comsigmaaldrich.com |

| Chiral Amino Acid Synthesis | Used in the synthesis of CIP-AS (−), a glutamic acid analogue. | sigmaaldrich.comsigmaaldrich.com |

| Dihydro-oxadiazine Synthesis | Used to prepare N-azirdinyloximes, which are then converted to dihydro-oxadiazines. | smolecule.comsigmaaldrich.com |

| General Heterocyclic Synthesis | Starting material for various heterocyclic compounds such as pyrazoles and oxazoles. | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-2-chloro-2-hydroxyiminoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDCOJRAMLTQ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Chloro 2 Hydroxyimino Acetate

Conventional Laboratory Synthesis Approaches

Conventional methods for the synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate have been well-documented, relying on readily available precursors and established reaction pathways. These approaches are foundational in the laboratory-scale production of the compound.

Pathways Involving Glycine (B1666218) Ethyl Ester Hydrochloride as Precursor

A prominent and direct method for the synthesis of this compound involves the use of Glycine ethyl ester hydrochloride as the starting material. This pathway leverages a diazotization-like reaction followed by chlorination.

The synthesis begins with the dissolution of Glycine ethyl ester hydrochloride in an aqueous solution of hydrochloric acid. The mixture is cooled to a low temperature, typically between -5 °C and 0 °C, to control the reactivity of the subsequent steps. An aqueous solution of sodium nitrite (B80452) is then added portion-wise to the cooled solution. This leads to the in-situ formation of a diazonium intermediate, which is unstable and immediately undergoes further transformation. The reaction mixture is stirred at 0 °C for a specific duration to ensure the complete conversion. The process yields (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, which can be extracted using an organic solvent like ether. chemicalbook.com A reported yield for this method is approximately 76%. chemicalbook.com

Reaction Details for Synthesis from Glycine Ethyl Ester Hydrochloride

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|

Synthesis via Chloroacetic Acid Derivatives and Nitrosation

An alternative strategy for the synthesis of this compound involves the use of chloroacetic acid derivatives, specifically through a nitrosation reaction. A key precursor in this route is ethyl 2-chloroacetoacetate.

The synthesis of ethyl 2-chloroacetoacetate can be achieved by the chlorination of ethyl acetoacetate (B1235776). A common chlorinating agent for this transformation is sulfuryl chloride. google.comgoogle.com The reaction is typically carried out by adding sulfuryl chloride to ethyl acetoacetate at a controlled temperature, often starting at a reduced temperature and then allowing it to warm to room temperature. google.com

Once ethyl 2-chloroacetoacetate is obtained, it can undergo nitrosation to introduce the hydroxyimino group. This type of transformation is analogous to the nitrosation of other active methylene (B1212753) compounds. For instance, the synthesis of ethyl 2-hydroxyimino-2-cyanoacetate is achieved by reacting ethyl cyanoacetate (B8463686) with sodium nitrite in the presence of acetic acid. prepchem.com A similar principle can be applied to ethyl 2-chloroacetoacetate, where reaction with a nitrosating agent like sodium nitrite under acidic conditions would be expected to yield the desired this compound.

Illustrative Pathway via Chloroacetic Acid Derivative

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference (for analogous reaction) |

|---|---|---|---|---|

| 1. Chlorination | Ethyl acetoacetate | Sulfuryl chloride | Ethyl 2-chloroacetoacetate | google.comgoogle.com |

Halogenation Techniques Utilizing Dichloromethane (B109758) Media

The introduction of the chloro group onto a precursor molecule is a critical step in several synthetic routes. While various solvents can be used for halogenation, chlorinated solvents like dichloromethane and chloroform (B151607) are often employed due to their inertness and ability to dissolve a wide range of organic compounds.

For example, the chlorination of N-[2-(2-Hydroxyethoxy)ethyl]-acetamide to N-[2-(2-chloroethoxy)ethyl]acetamide can be effectively carried out using thionyl chloride in chloroform. orgsyn.org In this procedure, thionyl chloride is added dropwise to a solution of the starting alcohol in chloroform at a controlled temperature. This method highlights the use of a chlorinated solvent to facilitate the halogenation reaction. Although a direct example for the synthesis of this compound using this specific technique is not detailed in the provided sources, the principle is transferable. A potential pathway could involve the chlorination of a suitable precursor, such as ethyl 2-(hydroxyimino)acetate, using a chlorinating agent like thionyl chloride or sulfuryl chloride in dichloromethane as the reaction medium.

Innovations in Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have led to the development of more refined and efficient protocols for the synthesis of complex molecules, including this compound. These innovations often focus on the use of specific catalysts, reagents, and reaction systems to improve yields, reduce reaction times, and enhance selectivity.

Catalytic and Reagent-Assisted Formations (e.g., Triethylamine-mediated reactions)

Triethylamine (B128534) is a widely used organic base in a variety of chemical transformations, primarily as an acid scavenger. In reactions that produce acidic byproducts, such as hydrogen chloride, triethylamine can be added to neutralize the acid and drive the reaction to completion.

While a direct catalytic role of triethylamine in the primary synthesis of this compound is not explicitly documented in the provided search results, its application as a base is highly plausible in related synthetic steps. For instance, in peptide coupling reactions involving amino acid hydrochlorides, triethylamine is used to deprotonate the ammonium (B1175870) salt to the free amine, which can then react with an activated carboxylic acid. This principle is relevant in pathways starting from amine salts. The use of triethylamine as a precipitating agent has also been noted in the synthesis of layered double hydroxides. echemi.com Given its properties, triethylamine could be employed in the synthesis of the target compound to facilitate reactions that are sensitive to acidic conditions or to deprotonate precursors.

Exploitation of Alkali Alcoholates in Reaction Systems

Alkali alcoholates, such as sodium ethoxide, are strong bases commonly used in organic synthesis to deprotonate carbon acids and alcohols. Their utility lies in their ability to generate nucleophilic enolates and other reactive intermediates.

The preparation of sodium ethoxide is typically achieved by reacting sodium metal with absolute ethanol. In the context of synthesizing this compound, sodium ethoxide could be employed in several potential ways. For example, it could be used to deprotonate a precursor molecule, making it more susceptible to subsequent electrophilic attack. In reactions like the Claisen condensation or malonic ester synthesis, sodium ethoxide is the base of choice for deprotonating the α-position of an ester. While a specific protocol for the synthesis of this compound using an alkali alcoholate is not detailed in the provided information, its role as a strong, non-aqueous base makes it a valuable tool in designing synthetic routes that require anhydrous and strongly basic conditions.

Research on Scalable and Sustainable Synthesis Routes for Industrial Applications

Investigations into the industrial-scale synthesis of this compound are centered on enhancing existing laboratory methods and exploring novel, greener alternatives. The traditional laboratory synthesis provides a baseline for yield and reaction conditions, while emerging technologies offer pathways to more sustainable industrial processes.

A known laboratory-scale synthesis for (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite in an aqueous solution of hydrochloric acid. This method has been reported to yield approximately 76% of the desired product. chemicalbook.com The reaction is typically carried out at low temperatures (0-5°C) and involves extraction with an organic solvent like ether. chemicalbook.com While effective on a small scale, direct scale-up of this batch process presents challenges related to handling large volumes of flammable solvents and managing reaction exotherms.

Research into more scalable and sustainable methodologies for the synthesis of related oximes and α-halo esters has highlighted several key areas of improvement that are applicable to the industrial production of this compound. These include the adoption of green chemistry principles such as the use of alternative solvents, solvent-free reaction conditions, and advanced process technologies like phase-transfer catalysis and continuous flow synthesis. crdeepjournal.orgcapes.gov.br

Detailed Research Findings

Modern approaches to chemical synthesis are increasingly focused on reducing environmental impact and improving process efficiency, crucial for industrial applications. For oxime synthesis in general, several green chemistry strategies have been explored. These include the use of aqueous solvents to reduce reliance on volatile organic compounds, the development of catalyst-free synthesis methods to minimize waste, and the application of microwave-assisted synthesis to shorten reaction times and reduce energy consumption. crdeepjournal.org

For instance, solvent-free approaches, such as grindstone chemistry, have been successfully applied to the synthesis of various oximes, offering a significant reduction in waste and operational complexity. capes.gov.br This method involves the grinding of reactants, sometimes with a solid catalyst, to initiate the chemical reaction without the need for a solvent medium.

Furthermore, the principles of continuous flow chemistry are being applied to the synthesis of related compounds like α-halo ketones, which are also important industrial building blocks. nih.gov Continuous flow processes offer advantages in terms of safety, scalability, and consistency by maintaining tight control over reaction parameters. This technology eliminates the need to handle large batches of potentially hazardous materials and can lead to higher yields and purity. nih.gov

Phase-transfer catalysis (PTC) is another technique that has shown promise for industrial-scale synthesis. PTC can enhance reaction rates and yields in multiphase systems, which is relevant for reactions involving sparingly soluble reagents. crdeepjournal.org This can lead to milder reaction conditions and reduced use of organic solvents.

While specific research on the techno-economic analysis of this compound production is not widely published, analyses of similar processes, such as the production of ethyl acetate, highlight the economic benefits of adopting advanced technologies like reactive distillation. ijert.orgresearchgate.net Such studies are crucial for determining the commercial viability of new, sustainable synthesis routes.

Interactive Data Table: Comparison of Synthetic Approaches

| Parameter | Traditional Lab Synthesis | Potential Industrial Synthesis (Proposed) |

| Starting Materials | Glycine ethyl ester hydrochloride, Sodium nitrite, Hydrochloric acid | Glycine ethyl ester hydrochloride, Sodium nitrite, Alternative acid catalyst |

| Solvent | Water, Ether (for extraction) | Water, or solvent-free conditions |

| Technology | Batch processing | Continuous flow processing, Phase-transfer catalysis |

| Yield | ~76% | Potentially >90% with process optimization |

| Sustainability | Use of flammable organic solvent for extraction | Reduced solvent use, potential for catalyst recycling, improved energy efficiency |

| Scalability | Limited by batch size and safety concerns | High throughput, improved safety and control |

Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 2 Hydroxyimino Acetate

Fundamental Reactivity Towards Nucleophiles and Electrophiles

The primary site for nucleophilic attack is the sp²-hybridized carbon atom bonded to the chlorine atom. The chlorine, being a good leaving group, facilitates nucleophilic substitution reactions. Analogous to the reactivity of other α-halo esters, this position is susceptible to attack by a variety of nucleophiles. For instance, primary amines are expected to displace the chloride to form α-(alkylamino)-α-(hydroxyimino)acetates researchgate.net. This reaction proceeds via a standard SN2-type mechanism, where the nucleophilic amine attacks the electrophilic carbon, leading to the expulsion of the chloride ion.

The ester functional group provides another electrophilic center at the carbonyl carbon. While less reactive towards substitution than the α-chloro position, it can undergo nucleophilic acyl substitution, particularly with strong nucleophiles or under catalytic conditions. Reactions such as hydrolysis (saponification) with a strong base (e.g., sodium hydroxide) would lead to the corresponding carboxylate salt, cleaving the ethyl ester chemistrysteps.comyoutube.com.

The hydroxyimino group introduces both nucleophilic and acidic character. The oxygen atom, with its lone pairs, can act as a nucleophile, reacting with various electrophiles. O-alkylation and O-acylation reactions are common for oximes, allowing for the synthesis of a wide range of oxime ethers and esters organic-chemistry.orgmdpi.com. For example, treatment with an alkyl halide in the presence of a base would yield the corresponding O-alkyl oxime ether.

The acidic proton of the hydroxyimino group can be abstracted by a base, forming an oximidate anion. This anion is a potent nucleophile and plays a crucial role in many of the compound's reactions, including the formation of nitrile oxides.

Exploration of 1,3-Dipolar Cycloaddition Pathways

One of the most significant applications of Ethyl 2-chloro-2-(hydroxyimino)acetate in synthetic chemistry is its role as a precursor to a highly reactive 1,3-dipole, which is then used in cycloaddition reactions to construct complex molecular scaffolds.

In the presence of a mild base, such as sodium bicarbonate or an organic amine like triethylamine (B128534), this compound undergoes dehydrochlorination to generate ethoxycarbonylformonitrile oxide in situ . This transformation is a key step, converting the stable starting material into a transient but highly reactive nitrile oxide intermediate.

The mechanism involves the abstraction of the acidic oxime proton by the base, followed by the elimination of a chloride ion. This E2-like elimination is facile and is the cornerstone of the compound's utility in 1,3-dipolar cycloadditions. The resulting ethoxycarbonylformonitrile oxide is a linear, four-π-electron system that readily engages with various dipolarophiles.

The in situ generated ethoxycarbonylformonitrile oxide is a powerful tool for the synthesis of five-membered heterocycles through [3+2] cycloaddition reactions. This concerted, pericyclic reaction pathway is highly efficient for building molecular complexity in a single step.

When reacted with alkenes (dipolarophiles), the nitrile oxide undergoes cycloaddition to yield Δ²-isoxazolines . Similarly, reaction with alkynes produces isoxazoles. These reactions are highly valuable as they lead to the formation of key heterocyclic cores found in many biologically active molecules and natural products. For example, this methodology has been employed in the synthesis of chiral amino acids structurally related to glutamic acid, which are potential agonists at AMPA-kainate receptors .

The table below summarizes representative cycloaddition reactions involving the nitrile oxide derived from this compound.

| Dipolarophile | Product Type | Heterocyclic Scaffold |

| Alkene (e.g., Styrene) | Δ²-Isoxazoline | 3-Ethoxycarbonyl-5-phenyl-Δ²-isoxazoline |

| Alkyne (e.g., Phenylacetylene) | Isoxazole | 3-Ethoxycarbonyl-5-phenylisoxazole |

Condensation Reactions and Heterocycle Formation Mechanisms

Beyond its use in generating nitrile oxides for cycloadditions, this compound and its derivatives are involved in various condensation reactions for the synthesis of other important heterocyclic systems. These reactions often involve the sequential reaction of multiple functional groups within the molecule.

One notable application is in the synthesis of 1,2,4-oxadiazoles. This can be achieved through the condensation of an amidoxime with an ester. In this context, this compound can serve as the ester component or be transformed into a more suitable derivative. The reaction generally proceeds by initial O-acylation of the amidoxime by the ester, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring mdpi.comnih.gov.

Furthermore, derivatives of this compound can be utilized in the synthesis of pyrazoles. The construction of the pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative researchgate.netmdpi.com. While not a direct condensation partner itself in the classical sense (like a Claisen or Knoevenagel reaction wikipedia.orgopenstax.orgwikipedia.orgrsc.org), its functional handles allow for its conversion into intermediates that are suitable for pyrazole synthesis. For example, the nitrile oxide generated from it can react with sulfilimines in a condensation step to prepare triazolopyridine-N-oxide precursors researchgate.net.

Mechanistic Studies on Chloro and Hydroxyimino Group Interconversions and Eliminations

The interplay between the chloro and hydroxyimino groups is central to the reactivity of this compound. Mechanistic studies have primarily focused on their elimination and rearrangement pathways.

Elimination: The most prominent reaction is the base-induced elimination of hydrogen chloride to form the nitrile oxide, as detailed in section 3.2.1. This is a classic example of an α-elimination from the oxime moiety.

Interconversions and Rearrangements: The hydroxyimino group can exist as E and Z isomers. The interconversion between these isomers is a known process for oximes and can be catalyzed by acid or induced by photochemistry researchgate.netorganic-chemistry.orgresearchgate.net. Acid-catalyzed isomerization is proposed to occur through the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N single bond before dehydration re-establishes the double bond in the opposite configuration researchgate.net.

A significant reaction pathway for oximes is the Beckmann rearrangement, which involves the acid-catalyzed conversion of an oxime into an amide or a lactam wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com. The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product chemistrysteps.com. While specific studies on the Beckmann rearrangement of this compound are not widely reported, this pathway represents a potential transformation under acidic conditions.

Hydrolysis: Under certain conditions, nucleophilic substitution of the chlorine atom by a hydroxyl group could occur, although this reaction may be complicated by the instability of the resulting α-hydroxy oxime. The ester group is also subject to acid- or base-catalyzed hydrolysis, a well-understood process that proceeds through a tetrahedral intermediate chemistrysteps.comnih.gov.

The following table summarizes the key mechanistic pathways for the chloro and hydroxyimino groups.

| Reaction Type | Functional Group(s) Involved | Key Intermediate | Final Product(s) |

| Dehydrochlorination | Chloro, Hydroxyimino | Oximidate anion | Nitrile Oxide, Chloride |

| E/Z Isomerization | Hydroxyimino (C=N bond) | Protonated oxime adduct | Geometric isomer of oxime |

| Beckmann Rearrangement | Hydroxyimino | Nitrilium ion | Amide |

| Hydrolysis | Ester, Chloro | Tetrahedral intermediate | Carboxylic acid, Alcohol, HCl |

Spectroscopic and Analytical Characterization Methodologies

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in Ethyl 2-chloro-2-(hydroxyimino)acetate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule. While commercial suppliers confirm that the spectrum of their product conforms to the expected structure, the characteristic absorption bands can be predicted based on established spectroscopic data. The key functional groups—ester, oxime, and carbon-chlorine bond—exhibit distinct peaks.

The presence of the ester group is confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically found in the 1730-1750 cm⁻¹ region. The C-O single bond stretching of the ester appears in the 1000-1300 cm⁻¹ range. The oxime functionality is identified by several bands: a broad O-H stretch from the hydroxyl group, usually in the 3100-3600 cm⁻¹ region, and a C=N double bond stretch, which is of medium intensity and typically located around 1620-1690 cm⁻¹. The N-O stretch is expected between 930 and 965 cm⁻¹. Finally, the C-Cl stretch will be present in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Oxime | O-H stretch | 3100-3600 | Broad, Medium |

| Ester | C=O stretch | 1730-1750 | Strong |

| Oxime | C=N stretch | 1620-1690 | Medium |

| Ester | C-O stretch | 1000-1300 | Strong |

| Oxime | N-O stretch | 930-965 | Medium |

| Alkyl Halide | C-Cl stretch | 600-800 | Strong to Medium |

Quantitative Analysis via Titrimetric Methods

Titrimetric methods offer a classical and reliable approach for the quantitative analysis and purity assessment of this compound. These methods involve reacting the analyte with a standard solution (titrant) of known concentration to determine the analyte's concentration.

One specific method used for this compound is Argentometric Titration . fishersci.com This technique is employed to determine the percentage of chlorine in the molecule. In this titration, a solution of the compound is titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The silver ions (Ag⁺) react with the chloride ions (Cl⁻) to form a precipitate of silver chloride (AgCl). The endpoint, indicating that all chloride ions have reacted, can be detected using an indicator or potentiometrically. This method directly assesses the purity of the compound with respect to its halogen content. fishersci.com

Furthermore, general titrimetric methods applicable to oximes can be used for quantification. sielc.com An important indirect approach involves the acid-catalyzed hydrolysis of the oxime. sielc.com By boiling the compound with a dilute acid like H₂SO₄, it hydrolyzes to form an α-keto ester and hydroxylamine (B1172632). sielc.com The resulting hydroxylamine can then be quantified via an oxidimetric titration using a standard solution of an oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or cerium(IV) sulfate. sielc.com

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

This compound serves as a versatile precursor in organic synthesis, particularly for the creation of various heterocyclic derivatives. sigmaaldrich.com Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the structures of these more complex products.

For instance, this compound is used to generate ethoxycarbonylformonitrile oxide in situ. This highly reactive intermediate can then undergo 1,3-dipolar cycloaddition reactions with alkenes to form Δ²-isoxazolines. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of a resulting isoxazoline (B3343090) derivative, both ¹H and ¹³C NMR would be employed. The ¹H NMR spectrum would show characteristic signals for the protons on the newly formed isoxazoline ring, with chemical shifts and coupling constants dependent on their specific chemical environment and stereochemistry. The disappearance of the oxime hydroxyl proton signal and the appearance of new aliphatic proton signals would be key indicators of a successful reaction. Similarly, ¹³C NMR would confirm the presence of the sp³-hybridized carbons of the isoxazoline ring and the shift in the chemical environment of the ester and C=N carbons.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized derivative. For an isoxazoline derivative, the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺ in ESI-MS) corresponding to the calculated molecular weight of the product. The fragmentation pattern can provide further structural confirmation, often showing characteristic losses of small molecules like CO₂ or the ethyl group from the ester moiety.

The synthesis of other derivatives, such as N-aziridinyloximes and subsequently dihydro-oxadiazines, would be similarly analyzed. sigmaaldrich.com For example, the formation of an ester derivative involves tracking the disappearance of a specific proton signal in ¹H NMR and the appearance of new signals corresponding to the added molecular fragment, such as the characteristic triplet and quartet of an ethyl group. nih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

A typical method for analyzing compounds of this nature is Reversed-Phase HPLC (RP-HPLC) . While a specific validated method for this exact compound is not detailed in readily available literature, a method for the structurally similar Ethyl 2-chloroacetoacetate provides a relevant example. sielc.com Such a method would likely involve:

Column: A C18 reversed-phase column, where the stationary phase is nonpolar.

Mobile Phase: A polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com An isocratic or gradient elution could be used to achieve optimal separation.

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance, likely in the 220-230 nm range due to the electronic transitions within the molecule.

The method would be validated according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, precision, accuracy, and specificity. pensoft.net The retention time of the main peak would identify the compound, while the area of the peak would be used for quantification to determine purity. Any additional peaks would indicate the presence of impurities. This technique is also scalable and can be adapted for preparative chromatography to isolate the pure compound. sielc.com

Table 2: Example RP-HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

| Column | C18 (e.g., Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile : Water : Acid (e.g., H₃PO₄ or HCOOH) | sielc.com |

| Elution | Isocratic | pensoft.net |

| Flow Rate | ~1.0 mL/min | pensoft.net |

| Detection | UV at 225 nm | pensoft.net |

| Column Temp. | 30 °C | pensoft.net |

Computational Chemistry and Theoretical Studies of Ethyl 2 Chloro 2 Hydroxyimino Acetate

Quantum Chemical Calculations of Electronic Structure and Bonding

Currently, there is a lack of published, peer-reviewed data presenting detailed quantum chemical calculations on the electronic structure and bonding of Ethyl 2-chloro-2-(hydroxyimino)acetate. Such an analysis would typically include data tables of optimized molecular geometries, molecular orbital energies, and atomic charges, which are not available in the public domain.

Predictive Modeling of Reactivity and Selectivity in Organic Reactions

While this compound is known to be a precursor for ethoxycarbonylformonitrile oxide in cycloaddition reactions, specific predictive modeling studies that detail its reactivity parameters (like global and local reactivity indices) and forecast the selectivity of its subsequent reactions are not found in the accessible literature.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and subsequent chemical transformations of ethyl 2-chloro-2-(hydroxyimino)acetate, aiming to reduce environmental impact and enhance efficiency. Traditional synthesis methods often rely on stoichiometric reagents and organic solvents. chemicalbook.com Emerging research focuses on the adoption of cleaner and more sustainable techniques.

Catalytic and Alternative Energy-Driven Syntheses: Innovations are anticipated in the development of catalytic systems for the synthesis of this compound and its derivatives. The use of heterogeneous catalysts could simplify purification processes and allow for catalyst recycling, aligning with green chemistry principles. sigmaaldrich.com Furthermore, alternative energy sources are being explored to drive the synthesis with greater efficiency and reduced energy consumption.

Ultrasound-Assisted Synthesis: Sonication has been shown to accelerate the formation of oximes by promoting mass transfer and increasing reaction rates. researchgate.netresearchgate.net This technique can lead to shorter reaction times and higher yields under milder conditions compared to conventional heating. chemicalbook.comtcichemicals.com

Microwave-Assisted Synthesis: Microwave irradiation is another powerful tool for accelerating organic reactions. tcichemicals.comkoreascience.kr Its application to the synthesis and derivatization of oxime esters can significantly reduce reaction times and, in some cases, enable solvent-free reactions, which is a key goal of green chemistry. tcichemicals.comdigitellinc.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. chemrxiv.org The synthesis of oxime derivatives in flow reactors can lead to improved yields and purity, as well as easier automation and integration into multi-step synthetic sequences. tcichemicals.comchemrxiv.org

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Chemoenzymatic processes, such as the lipase-catalyzed formation of peracids for the oxidation of amines to oximes, present a green alternative to traditional chemical oxidants. wikipedia.org

Green Solvents and Reaction Media: The replacement of volatile and hazardous organic solvents is a critical aspect of greening chemical processes.

Ionic Liquids: These salts with low melting points are being investigated as environmentally benign reaction media for oxime synthesis due to their negligible vapor pressure and high thermal stability. nih.govnih.gov They can act as both solvent and catalyst, simplifying the reaction setup. rsc.org

Aqueous Media: Performing reactions in water is highly desirable from a green chemistry perspective. The development of catalysts that are effective in aqueous environments, such as certain phase-transfer catalysts, can facilitate the synthesis of oximes in water. ub.edunih.gov

The following table summarizes some green chemistry approaches applicable to oxime synthesis.

| Green Chemistry Approach | Key Advantages | Relevant Findings |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions. chemicalbook.comtcichemicals.com | Can replace conventional heating, leading to more efficient reactions. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for solvent-free reactions. tcichemicals.comkoreascience.kr | Increases product yields and purity by minimizing side reactions. tcichemicals.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. chemrxiv.org | Enables continuous production with improved efficiency and purity. tcichemicals.comchemrxiv.org |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. wikipedia.org | Lipase-catalyzed reactions provide a green route to oximes from amines. wikipedia.org |

| Ionic Liquids | Low vapor pressure, recyclable, can act as both solvent and catalyst. nih.govnih.gov | Offer an alternative to volatile organic solvents. rsc.org |

| Aqueous Synthesis | Environmentally benign, low cost, safe. nih.gov | Use of phase-transfer catalysts can enable efficient reactions in water. ub.edu |

Exploration of Unprecedented Reaction Pathways and Cascade Transformations

The unique combination of functional groups in this compound—a chlorooxime and an ester—provides a rich platform for exploring novel reaction pathways and designing elegant cascade transformations. Research in this area aims to construct complex molecular architectures in a single, efficient operation.

Cycloaddition Reactions: The in situ generation of ethoxycarbonylformonitrile oxide from this compound is a well-established method for engaging in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like Δ²-isoxazolines. researchgate.net Future research is expected to expand the scope of dipolarophiles and explore asymmetric variations of these cycloadditions to access enantiomerically enriched products. researchgate.net Furthermore, the potential for participation in other types of cycloadditions, such as [2+2+2] cycloadditions, could lead to the synthesis of diverse carbocyclic and heterocyclic systems. nih.gov

Radical-Mediated Transformations: The N-O bond in oxime derivatives can undergo homolytic cleavage to generate iminyl radicals, which are versatile intermediates in organic synthesis. rsc.org The exploration of radical-based transformations of this compound and its derivatives could open up new avenues for C-C and C-heteroatom bond formation. These reactions could be initiated photochemically or through the use of radical initiators, offering alternative reactivity patterns to traditional ionic pathways.

Transition-Metal Catalysis: The development of transition-metal-catalyzed reactions involving oximes is a rapidly growing field. rsc.org For this compound, new catalytic cycles could be designed to activate the C-Cl bond or the oxime functionality, leading to novel cross-coupling reactions, C-H functionalization, and rearrangements.

Cascade Reactions: A key area of future research is the design of cascade reactions that leverage the multiple reactive sites within this compound. nih.gov For instance, a reaction could be initiated at one functional group, leading to an intermediate that undergoes a subsequent intramolecular transformation involving another part of the molecule. Such cascades can rapidly build molecular complexity from simple starting materials. An example of a proposed cascade involves the reaction with sulfilimines to form 1,2,4-triazolo[1,5-a]pyridine-2-carboxylates. tcichemicals.com The exploration of cascade reactions involving related dichloroaziridinyl acetates suggests the potential for complex rearrangements leading to novel nitrogen-containing compounds. mdpi.com

The following table highlights some potential reaction pathways for future exploration.

| Reaction Type | Potential Application | Key Intermediates/Concepts |

| Asymmetric Cycloadditions | Synthesis of chiral heterocycles. | Chiral catalysts, enantioselective 1,3-dipolar cycloadditions. researchgate.net |

| Radical Cyclizations | Formation of novel ring systems. | Iminyl radicals, photochemical initiation. rsc.org |

| Transition-Metal Cross-Coupling | Introduction of new functional groups. | Palladium, copper, or nickel catalysis. rsc.org |

| Intramolecular Cascades | Rapid construction of complex molecules. | Sequential reactions in a single pot. nih.govmdpi.com |

Design of New Functional Materials and Specialty Chemicals Through its Derivatives

The derivatives of this compound are valuable building blocks for the synthesis of a wide range of specialty chemicals and are now being explored for the creation of new functional materials with tailored properties.

Bioactive Molecules and Specialty Chemicals: This compound serves as a precursor to various bioactive molecules. For instance, its derivatives are used in the synthesis of chiral amino acids with potential applications in neuroscience. researchgate.net The isoxazoline (B3343090) heterocycles derived from it are also important scaffolds in medicinal chemistry. The oxime functionality itself is present in a number of biologically active compounds, and the introduction of this moiety via derivatives of this compound is a promising strategy for drug discovery. nih.gov The synthesis of specialty chemicals, such as those used in agriculture or as pharmaceutical intermediates, remains a significant area of application.

Functional Polymers: The oxime group can be incorporated into polymers to create functional materials. Oxime-containing polymers have been investigated for their photosensitive properties, where the cleavage of the oxime linkage upon irradiation can be used to initiate polymerization or modify the polymer structure. nih.gov The "click" reaction between alkoxyamine-functionalized polymers and aldehydes or ketones to form oxime linkages provides a modular approach to creating well-defined functional polymers. This could be extended to derivatives of this compound to create polymers with tunable properties for applications in coatings, drug delivery, and self-healing materials. ub.edu

Electroactive and Energy Storage Materials: Recent research has highlighted the potential of oxime-based organic compounds as cathode materials for lithium-ion batteries. The redox activity of the oxime group can be harnessed for energy storage. Derivatives of this compound could be used to synthesize novel organic electrode materials that are environmentally friendly and derived from abundant resources. The development of electroactive polymers and materials from oxime derivatives is an exciting frontier. researchgate.net

Hydrogels and Biomaterials: The synthesis of bioactive materials, such as hydrogels for wound healing and tissue engineering, is another emerging application. Derivatives of this compound could be incorporated into hydrogel networks to impart specific functionalities, such as antimicrobial activity or the ability to release therapeutic agents.

The following table provides an overview of potential applications of materials derived from this compound.

| Material/Chemical Class | Potential Application | Relevant Research Area |

| Bioactive Small Molecules | Pharmaceuticals, agrochemicals. | Medicinal chemistry, drug discovery. researchgate.netnih.gov |

| Photosensitive Polymers | Photoresists, photografting. | Polymer chemistry, materials science. nih.gov |

| Self-Healing Polymers | Coatings, adhesives. | Dynamic covalent chemistry, polymer networks. ub.edu |

| Organic Cathode Materials | Lithium-ion batteries. | Energy storage, electrochemistry. researchgate.net |

| Functional Hydrogels | Wound healing, drug delivery. | Biomaterials science, tissue engineering. |

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-2-(hydroxyimino)acetate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via oximation of ethyl 2-chloroacetoacetate using hydroxylamine hydrochloride in ethanol with sodium acetate trihydrate as a base, yielding ~70–80% under reflux . Optimization involves controlling pH (4–6) and temperature (60–80°C) to minimize side products like hydrazones. Purification typically employs silica gel chromatography with hexane/ethyl acetate gradients (0–5%) to isolate the product as a colorless oil .

Q. How is the purity of this compound assessed, and what analytical techniques are employed?

- Methodological Answer : Purity is validated using:

- 1H NMR : Peaks at δ 6.82 (s, 1H, isoxazole-H) and 4.47 (q, 2H, ethyl ester) confirm structure .

- EI-MS : Molecular ion [M+H⁺] at m/z 432.0 (calc. 432.1) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases detect impurities (<1%) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis of the hydroxyimino group. Avoid exposure to moisture or light, which can degrade the compound into acetic acid derivatives .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in heterocyclic syntheses?

- Methodological Answer : The Z-isomer (confirmed via X-ray crystallography, monoclinic P2₁/c space group, β = 90.7°) preferentially reacts with stannanes or amines due to favorable orbital alignment. For example, in isoxazole synthesis, the Z-configuration facilitates [3+2] cycloadditions with ethynyltributylstannane, achieving 75% yield . Computational DFT studies (B3LYP/6-311G**) model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported yields for stannane coupling reactions involving this compound?

- Methodological Answer : Discrepancies in yields (e.g., 60–80%) arise from:

- Base selection : Potassium carbonate (K₂CO₃) outperforms NaHCO₃ in dichloromethane, minimizing side reactions .

- Solvent polarity : Low-polarity solvents (hexane) favor cycloaddition, while polar aprotic solvents (DMF) promote hydrolysis .

- Catalyst traces : Pd(0) residues from prior steps can catalyze undesired Stille couplings; rigorous solvent drying (MgSO₄) is critical .

Q. How is this compound utilized in multi-step pharmaceutical syntheses, and what scale-up challenges exist?

- Methodological Answer : The compound is a key intermediate in Apixaban synthesis. In Step 3 of the Jubilant Generics process :

- React with 3-morpholino-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one in toluene at 85–90°C for 2 hours.

- Scale-up issues :

- Exothermicity : Controlled addition of triethylamine (TEA) prevents thermal runaway.

- Purification : High-vacuum distillation (0.1 mmHg) isolates the pyrazolo-pyridine intermediate (purity >98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.